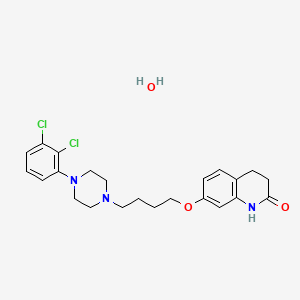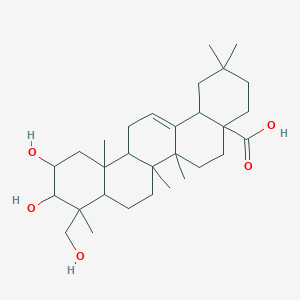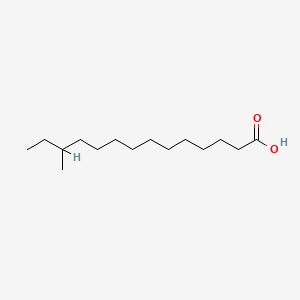
Averantin
Descripción general
Descripción
Averantin is a polyketide compound produced by certain species of the fungus Aspergillus, particularly Aspergillus parasiticus and Aspergillus flavus. It is an intermediate in the biosynthetic pathway of aflatoxins, which are highly toxic and carcinogenic secondary metabolites. This compound plays a crucial role in the conversion of norsolorinic acid to aflatoxins, making it an important compound in the study of fungal metabolism and toxin production .
Aplicaciones Científicas De Investigación
Averantin is primarily studied in the context of aflatoxin biosynthesis. Its role as an intermediate makes it a valuable compound for understanding the enzymatic pathways and genetic regulation involved in toxin production. Research on this compound contributes to the development of strategies to control aflatoxin contamination in food and feed, which is a significant concern for food safety and public health .
The unique chemical structure of this compound allows for the exploration of its biological activities, including antimicrobial and anticancer properties .
Mecanismo De Acción
Averantin exerts its effects through its involvement in the aflatoxin biosynthetic pathway. The compound is converted to 5’-hydroxythis compound by P-450 monooxygenase enzymes, followed by further conversion to averufin by alcohol dehydrogenase . These enzymatic reactions are regulated by specific genes within the aflatoxin gene cluster, which coordinate the production of aflatoxins in Aspergillus species .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Averantin plays a crucial role in the biosynthesis of aflatoxin . It is converted to averufin in aflatoxin biosynthesis, a process catalyzed by the enzyme cytochrome P450 monooxygenase . This interaction involves the reduction of the keto group of norsolorinic acid to form this compound .
Cellular Effects
This compound and its derivative, 1’-O-methyl-averantin, have shown cytotoxic activity against various human cancer cell lines . They have been found to suppress spheroid formation in colorectal cancer cell lines and downregulate the expression of stemness markers .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 5’-hydroxy-averantin by the enzyme AflG, a cytochrome P450 monooxygenase . This conversion is a crucial step in aflatoxin biosynthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of aflatoxin biosynthesis . It is converted from norsolorinic acid by a cytosol oxidoreductase in the presence of NADPH or NADH .
Transport and Distribution
As a precursor in the aflatoxin biosynthesis pathway, it is likely to be transported and distributed within fungal cells where this pathway occurs .
Subcellular Localization
The enzymes involved in its conversion, such as the cytochrome P450 monooxygenase AflG, are likely to be located in the cytosol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of averantin involves the reduction of norsolorinic acid by a cytosol oxidoreductase enzyme in the presence of NADPH or NADH. This reaction is reversible when NADP or NAD is present . The process is typically carried out under controlled laboratory conditions to ensure the proper conversion of norsolorinic acid to this compound.
Industrial Production Methods
Industrial production of this compound is not common due to its role as an intermediate in the biosynthesis of aflatoxins. it can be produced in large quantities through the cultivation of Aspergillus species under specific conditions that promote the production of aflatoxin intermediates. This involves maintaining optimal temperature, humidity, and nutrient availability to support fungal growth and metabolite production .
Análisis De Reacciones Químicas
Types of Reactions
Averantin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 5’-hydroxythis compound, which is then further converted to averufin.
Reduction: The reduction of norsolorinic acid to this compound is a key step in its biosynthesis.
Substitution: Various substitution reactions can occur on the anthraquinone core of this compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: P-450 monooxygenase enzymes are commonly used for the oxidation of this compound to 5’-hydroxythis compound.
Reduction: NADPH or NADH are essential cofactors for the reduction of norsolorinic acid to this compound.
Major Products Formed
5’-Hydroxythis compound: Formed through the oxidation of this compound.
Averufin: Produced from the further conversion of 5’-hydroxythis compound.
Comparación Con Compuestos Similares
Averantin is part of a larger group of anthraquinone derivatives produced by Aspergillus species. Similar compounds include:
Norsolorinic Acid: The precursor to this compound in the aflatoxin biosynthetic pathway.
5’-Hydroxythis compound: An intermediate formed from the oxidation of this compound.
Averufin: A downstream product in the aflatoxin biosynthetic pathway.
Compared to these compounds, this compound is unique in its specific role as an intermediate that bridges the conversion of norsolorinic acid to more advanced aflatoxin precursors. Its study provides insights into the early stages of aflatoxin biosynthesis and the enzymatic mechanisms involved .
Propiedades
IUPAC Name |
1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOPPKSQRZUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973614 | |
| Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5803-62-3 | |
| Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




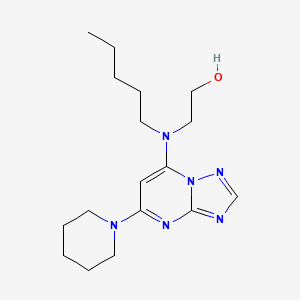
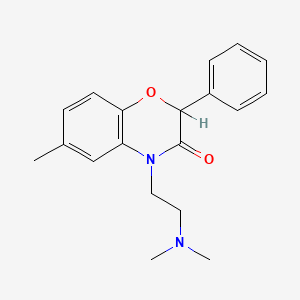

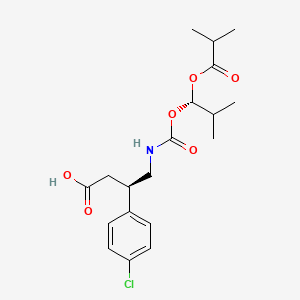
![5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1666081.png)


